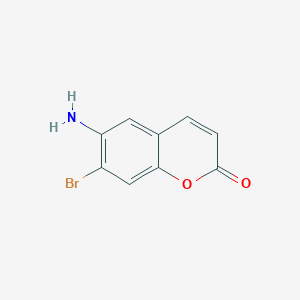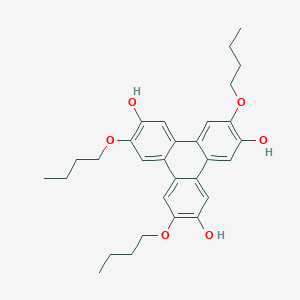
L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine is a synthetic peptide composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Breaks disulfide bonds, reducing the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in cross-linked peptides, while substitution can yield peptides with altered sequences.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine are used in the study of protein structure and function. They serve as models for understanding protein folding and interactions.
Biology
In biology, synthetic peptides are used as probes to study cellular processes, such as signal transduction and enzyme activity. They can also be used to develop peptide-based drugs.
Medicine
Peptides have therapeutic potential in treating various diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Research into peptide-based vaccines is also ongoing.
Industry
In industry, peptides are used in the development of new materials, such as hydrogels and nanomaterials. They can also be used in biosensors and diagnostic assays.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements.
L-Arginyl-L-lysine: A dipeptide with potential therapeutic applications.
L-Valyl-L-tyrosine: A dipeptide studied for its role in protein synthesis.
Uniqueness
L-Lysyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-alanine is unique due to its specific sequence and the presence of the diaminomethylidene group, which may confer unique properties and interactions compared to other peptides.
Propiedades
Número CAS |
918437-30-6 |
|---|---|
Fórmula molecular |
C47H88N14O10 |
Peso molecular |
1009.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C47H88N14O10/c1-26(2)23-34(41(65)57-32(16-10-12-20-49)39(63)55-30(8)46(70)71)59-43(67)36(25-28(5)6)60-42(66)35(24-27(3)4)58-40(64)33(17-13-21-53-47(51)52)56-38(62)29(7)54-44(68)37-18-14-22-61(37)45(69)31(50)15-9-11-19-48/h26-37H,9-25,48-50H2,1-8H3,(H,54,68)(H,55,63)(H,56,62)(H,57,65)(H,58,64)(H,59,67)(H,60,66)(H,70,71)(H4,51,52,53)/t29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clave InChI |
HBZXNMSOXFNMSD-IZROAPMXSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
![4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl](/img/structure/B12611208.png)


![N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12611222.png)


![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)
![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)

